molecular formula C9H8Br2N4OS B10964438 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10964438
M. Wt: 380.06 g/mol
InChI Key: NGXXZPNPJYPHGK-UHFFFAOYSA-N
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Description

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of bromine atoms, a thiazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Bromination: The synthesized thiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The brominated thiazole and pyrazole rings are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with higher oxidation states.

    Reduction Products: Reduced forms of the compound with lower oxidation states.

Scientific Research Applications

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both bromine atoms and the specific arrangement of the thiazole and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8Br2N4OS

Molecular Weight

380.06 g/mol

IUPAC Name

4-bromo-N-(5-bromo-1,3-thiazol-2-yl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C9H8Br2N4OS/c1-2-15-7(5(10)3-13-15)8(16)14-9-12-4-6(11)17-9/h3-4H,2H2,1H3,(H,12,14,16)

InChI Key

NGXXZPNPJYPHGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=NC=C(S2)Br

Origin of Product

United States

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